1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of the fluorophenyl and methylpyridinyl groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds between aryl halides and boronic acids.
Final modifications: Additional functional groups can be introduced through various organic reactions, such as alkylation or acylation, to achieve the desired compound.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Scientific Research Applications
1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways and receptors.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone: This compound shares a similar fluorophenyl and methylpyridinyl structure but differs in its core structure.
3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-Yl)-5,6-Dihydro-4h-Pyrrolo[1,2-B]Pyrazole: This compound has a pyrazole core instead of a chromeno-pyrrole core, leading to different chemical and biological properties.
Properties
Molecular Formula |
C24H17FN2O3 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17FN2O3/c1-13-6-11-18-17(12-13)22(28)20-21(15-7-9-16(25)10-8-15)27(24(29)23(20)30-18)19-5-3-4-14(2)26-19/h3-12,21H,1-2H3 |
InChI Key |
QUUOAYYIWRJTDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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